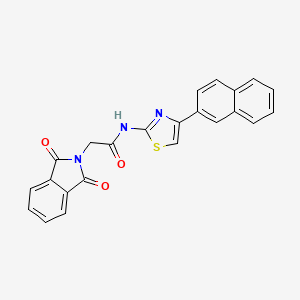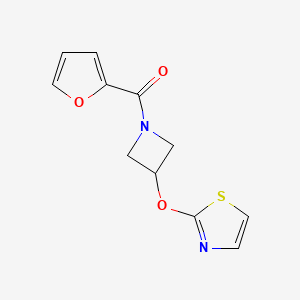![molecular formula C10H20O3 B2710457 3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid CAS No. 1866606-32-7](/img/structure/B2710457.png)
3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. The structure of “Butanoic acid, 3,3-dimethyl-” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. The molecular weight of “Butanoic acid, 3,3-dimethyl-” is 116.1583 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C showcases a method involving the carbonation of the Grignard reagent prepared from 2-chloro-2-methylpropane and subsequent treatments leading to the target compound. This method highlights the chemical's utility in synthesizing labeled compounds for further research applications (Sieving, 1987).
- Thermochemical Properties : Research on the thermochemical properties of various monocarboxylic acids, including 3,3-dimethylbutanoic acid, provides essential data for developing predictive models for chemical reactions and processes. Such data are crucial for designing and optimizing chemical syntheses and industrial processes (Verevkin, 2000).
Materials Science and Engineering
- Organic Sensitizers for Solar Cells : The development of novel organic sensitizers for solar cell applications, incorporating functionalized unsymmetrical organic molecules, demonstrates the potential of complex organic molecules in enhancing photovoltaic efficiency. This research underscores the role of organic chemistry in advancing renewable energy technologies (Kim et al., 2006).
Analytical and Bioorganic Chemistry
- Esterification Techniques : Studies on selective esterifications of primary alcohols in water-containing solvents reveal innovative methods to achieve esterification without traditional reagents, which can have implications for green chemistry and environmental sustainability (Wang et al., 2012).
Organic and Medicinal Chemistry
- Chiral Separations : Research on additive-free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids shows advancements in chiral separations, critical for developing pharmaceuticals and studying biological systems. Such separations enable the purification of enantiomerically pure compounds, essential in drug synthesis and development (Wu et al., 2016).
properties
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)7(8(11)12)13-10(4,5)6/h7H,1-6H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADAPUJHLBFGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid | |
CAS RN |
1866606-32-7 |
Source


|
| Record name | 2-(tert-butoxy)-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2710376.png)





![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2710384.png)
![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B2710386.png)
![5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2710389.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710391.png)


![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2710394.png)
